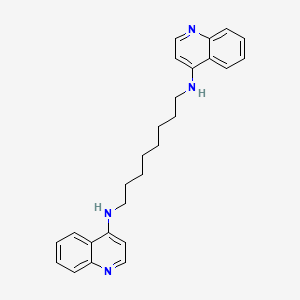
1,8-Octanediamine, N,N'-di-4-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Octanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of aliphatic diamines It is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the octanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,8-octanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,8-Octanediamine, N,N’-di-4-quinolinyl- can be achieved through a continuous process involving the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Octanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
1,8-Octanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,8-Octanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinolinyl groups are known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of microorganisms. Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Octanediamine: A simpler aliphatic diamine without the quinolinyl groups.
Octamethylenediamine: Another aliphatic diamine with similar structural properties.
Uniqueness
1,8-Octanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological molecules and metal ions, making it more versatile in various applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
57599-91-4 |
|---|---|
Formule moléculaire |
C26H30N4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N,N'-di(quinolin-4-yl)octane-1,8-diamine |
InChI |
InChI=1S/C26H30N4/c1(3-9-17-27-25-15-19-29-23-13-7-5-11-21(23)25)2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26/h5-8,11-16,19-20H,1-4,9-10,17-18H2,(H,27,29)(H,28,30) |
Clé InChI |
YDRQHRCWVHTUCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


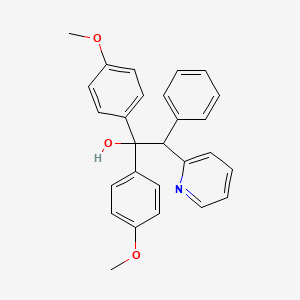
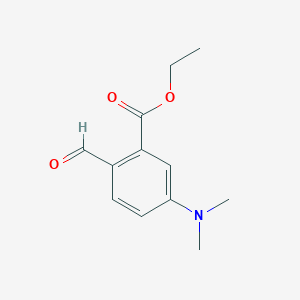
methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
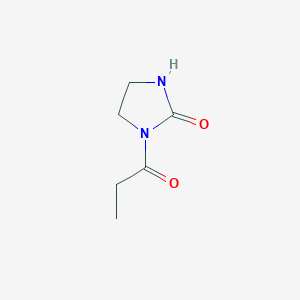
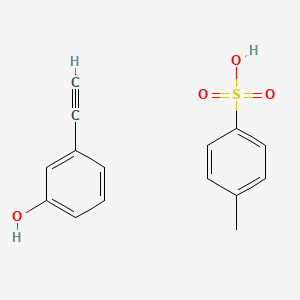
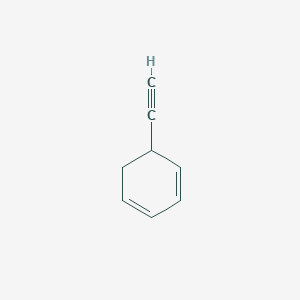
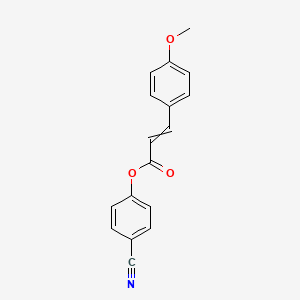
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
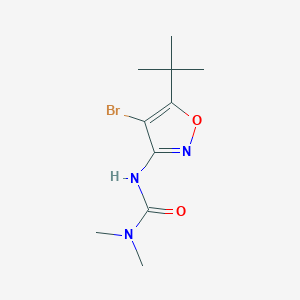
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
